molecular formula C10H14BBrN2O2 B14849916 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

Cat. No.: B14849916
M. Wt: 284.95 g/mol
InChI Key: QNJHXIUMNLKPAI-UHFFFAOYSA-N
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Description

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine: is an organic compound that features both a bromine atom and a boronate ester group attached to a pyrazine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the borylation of a bromopyrazine precursor. One common method is the palladium-catalyzed borylation reaction, where 2-bromo-6-chloropyrazine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate, used in borylation reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Substituted Pyrazines: Resulting from nucleophilic substitution.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: Used in the development of advanced materials, including polymers and electronic materials.

Comparison with Similar Compounds

  • 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
  • 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness:

  • Structural Features: The presence of both a bromine atom and a boronate ester group on the pyrazine ring makes it unique compared to other similar compounds.
  • Reactivity: Its ability to undergo both nucleophilic substitution and Suzuki-Miyaura coupling reactions provides versatility in synthetic applications.

Properties

Molecular Formula

C10H14BBrN2O2

Molecular Weight

284.95 g/mol

IUPAC Name

2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3

InChI Key

QNJHXIUMNLKPAI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Br

Origin of Product

United States

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